molecular formula C15H22N2O4 B5865906 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-methylpiperidine

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-methylpiperidine

Cat. No.: B5865906
M. Wt: 294.35 g/mol
InChI Key: KZEQIBMBRUUQAW-UHFFFAOYSA-N
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Description

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-methylpiperidine is a chemical compound characterized by a piperidine ring substituted with a 4,5-dimethoxy-2-nitrophenyl group

Preparation Methods

The synthesis of 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-methylpiperidine typically involves the nitration of 1,4-dimethoxybenzene to produce 4,5-dimethoxy-2-nitrobenzene. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with 4-methylpiperidine under reflux conditions. The reaction is carried out in an organic solvent such as chloroform or dimethylformamide, with manganese (IV) oxide as an oxidizing agent .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the process.

Chemical Reactions Analysis

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-methylpiperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-methylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-methylpiperidine involves its interaction with molecular targets through its nitro and methoxy groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with target molecules. The compound’s effects are mediated through pathways involving these interactions, leading to changes in the activity of the target molecules .

Comparison with Similar Compounds

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-methylpiperidine can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of a piperidine ring with a 4,5-dimethoxy-2-nitrophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-11-4-6-16(7-5-11)10-12-8-14(20-2)15(21-3)9-13(12)17(18)19/h8-9,11H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEQIBMBRUUQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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